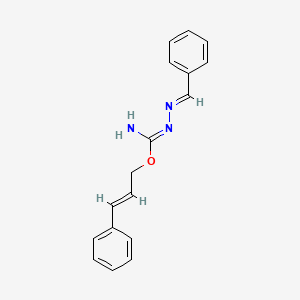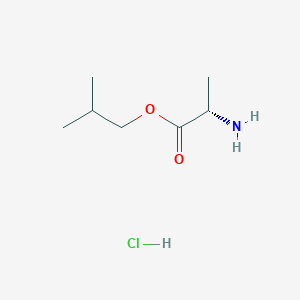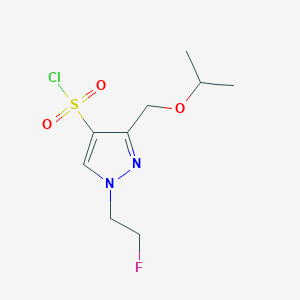![molecular formula C23H20N4O4 B2946766 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide CAS No. 1261001-69-7](/img/structure/B2946766.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling . The synthesis of related compounds often involves the use of protecting groups and various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups. The benzodioxol group consists of a benzene ring fused with a 1,3-dioxol ring. The oxadiazol group is a five-membered ring containing three nitrogen atoms and two oxygen atoms . The pyrrol group is a five-membered ring containing one nitrogen atom . The acetamide group consists of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis
The compound, due to its complex structure and multiple functional groups, is likely to undergo a variety of chemical reactions. These could include reactions related to its acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined through a combination of experimental techniques. These properties, including melting point, solubility in various solvents, and crystalline structure, are crucial for the compound’s formulation and delivery.Scientific Research Applications
Synthesis and Kinase Inhibitory Activity
Compounds structurally related to "2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide" have been synthesized and evaluated for their inhibitory activities against kinases such as Src kinase, a protein known to play a role in cancer progression. For example, thiazolyl N-benzyl-substituted acetamide derivatives have shown promise as Src kinase inhibitors and demonstrated anticancer activities against various carcinoma cells, including human colon carcinoma and breast carcinoma, highlighting the potential for related compounds to serve as templates for developing new anticancer agents (Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Activities
Derivatives similar to the specified acetamide compound have been investigated for their antimicrobial and antifungal properties. Research into oxadiazole and pyrrole derivatives has shown significant activity against bacterial and fungal strains, indicating the potential for these compounds to be developed into new antimicrobial and antifungal agents. Such studies suggest the versatility of these chemical frameworks in addressing various types of infections (Pandya et al., 2019).
Anticonvulsant Activity
Compounds containing benzothiazole derivatives, similar in structural complexity to the acetamide compound , have been synthesized and evaluated for their potential anticonvulsant activities. These studies have identified several candidates with promising efficacy in standard anticonvulsant tests, suggesting the applicability of related structures in the development of new treatments for seizure disorders (Liu et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Further research into benzothiazolinone acetamide analogs has explored their spectroscopic properties, ligand-protein interactions, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This work illustrates the broad application spectrum of such compounds, ranging from medicinal chemistry to materials science, and highlights their potential in enhancing photovoltaic efficiency (Mary et al., 2020).
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . This could lead to the development of new therapeutic agents, particularly in the field of cancer research .
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-4-6-16(7-5-15)12-24-21(28)13-27-10-2-3-18(27)23-25-22(26-31-23)17-8-9-19-20(11-17)30-14-29-19/h2-11H,12-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPQFLNJSRSUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946683.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B2946684.png)

![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2946687.png)

![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)

![1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one](/img/structure/B2946694.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2946696.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)

